molecular formula C15H14O4 B14762844 Methyl hydroxy(3-hydroxyphenyl)phenylacetate

Methyl hydroxy(3-hydroxyphenyl)phenylacetate

Cat. No.: B14762844
M. Wt: 258.27 g/mol
InChI Key: LMEJEZAIPBNVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of both hydroxyl and ester functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate typically involves the esterification of 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-phenylacetate: Lacks the additional hydroxyl group on the phenyl ring.

    Ethyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate is unique due to the presence of both hydroxyl and ester functional groups, which provide it with a wide range of reactivity and applications in various fields of research .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate

InChI

InChI=1S/C15H14O4/c1-19-14(17)15(18,11-6-3-2-4-7-11)12-8-5-9-13(16)10-12/h2-10,16,18H,1H3

InChI Key

LMEJEZAIPBNVCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC(=CC=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.